molecular formula C29H29N3O4S B11960375 Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11960375
M. Wt: 515.6 g/mol
InChI Key: LXFMOUCNYFXHOI-BZZOAKBMSA-N
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Description

Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the indole core through a Fischer indole synthesis.
  • Introduction of the thiazolo[3,2-A]pyrimidine ring via a cyclization reaction.
  • Functionalization of the core structure to introduce the isopropyl, methyl, and carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its complex structure suggests that it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions means it could be modified to enhance its efficacy and reduce potential side effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as increased stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-A]pyrimidine derivatives, indole derivatives, and compounds with similar functional groups.

Uniqueness

What sets Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H29N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

propan-2-yl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H29N3O4S/c1-6-15-31-21-10-8-7-9-20(21)23(26(31)33)25-27(34)32-24(19-13-11-17(4)12-14-19)22(28(35)36-16(2)3)18(5)30-29(32)37-25/h7-14,16,24H,6,15H2,1-5H3/b25-23-

InChI Key

LXFMOUCNYFXHOI-BZZOAKBMSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)C)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)C)C1=O

Origin of Product

United States

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